molecular formula C12H15N3O B2540471 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine CAS No. 1856046-04-2

1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

Cat. No. B2540471
CAS RN: 1856046-04-2
M. Wt: 217.272
InChI Key: HVHMISHJJDCOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess a unique structure that allows for the modulation of various biological processes.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is not fully understood. However, it is believed that this compound interacts with various cellular targets, including enzymes and receptors, to modulate biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Additionally, this compound has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is its versatility. This compound can be easily modified to produce derivatives with different biological activities. Additionally, it has been shown to possess low toxicity, making it a potential candidate for use in drug development. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine. One area of interest is the development of new derivatives with improved biological activities. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs targeting specific cellular targets. Additionally, this compound could be further studied for its potential use as a drug delivery agent.

Synthesis Methods

The synthesis of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a complex process that involves several steps. The most commonly used method involves the reaction of 1-ethyl-3-nitro-1H-pyrazole with phenyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield the desired compound.

Scientific Research Applications

1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a drug delivery agent.

properties

IUPAC Name

1-ethyl-5-(phenoxymethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15-10(8-12(13)14-15)9-16-11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHMISHJJDCOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.